molecular formula C13H10N2OS B6141545 2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6141545
M. Wt: 242.30 g/mol
InChI Key: MNZUXCCLJPAXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of organic compounds known as thienopyrimidines . It is a derivative of pyrimidine, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The thieno[2,3-d]pyrimidin-4(3H)-one structure is fused to a phenyl group at the 6-position and a methyl group at the 2-position .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported in the literature . An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . A procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis .


Molecular Structure Analysis

The molecular structure of “2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” consists of a thieno[2,3-d]pyrimidin-4(3H)-one core, which is a bicyclic system with a thiophene ring fused with a pyrimidinone ring . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom . The pyrimidinone ring is a six-membered ring containing four carbon atoms and two nitrogen atoms . The molecule also contains a phenyl group attached at the 6-position and a methyl group at the 2-position .

Safety and Hazards

The safety and hazards associated with “2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” are not well-documented in the literature. It is recommended to handle this compound with the same precautions as other chemical substances .

Future Directions

The future directions for research on “2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” could include further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in thieno[2,3-d]pyrimidin-4(3H)-ones as intermediates in the synthesis of GABA B receptor modulators , there may be potential for “2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one” in the development of new treatments for central nervous system disorders.

properties

IUPAC Name

2-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-14-12(16)10-7-11(17-13(10)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZUXCCLJPAXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

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